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Compound of Interest

Compound Name: AP1867-3-(aminoethoxy)

Cat. No.: B10824621

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications, experimental protocols, and

underlying principles of AP1867 derivatives. These synthetic molecules are pivotal in the fields

of chemical biology and drug discovery, primarily enabling the chemically induced dimerization

(CID) and targeted protein degradation (TPD) of specific proteins. The high affinity and

specificity of AP1867 for the engineered FKBP12(F36V) mutant protein form the basis of these

powerful technologies, allowing for precise temporal control over protein function and

abundance.

Core Concepts: Chemically Induced Dimerization
and Targeted Protein Degradation
AP1867 is a synthetic ligand designed to bind with high selectivity to a mutant form of the

human FKBP12 protein, where a phenylalanine at position 36 is replaced by a valine

(FKBP12(F36V)).[1] This "bump-and-hole" engineering strategy ensures that AP1867 and its

derivatives do not significantly interact with the wild-type FKBP12 protein, thus minimizing off-

target effects.
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Chemically Induced Dimerization (CID): This technique utilizes a bifunctional molecule, often a

homodimer of an AP1867 derivative, to bring two FKBP12(F36V)-tagged proteins into close

proximity. This induced dimerization can be used to activate signaling pathways, trigger protein

translocation, or reconstitute split-protein sensors.

Targeted Protein Degradation (TPD) and the dTAG System: AP1867 derivatives are central to

the degradation tag (dTAG) system, a powerful method for achieving rapid and selective

protein knockdown.[1][2] In this system, a protein of interest (POI) is tagged with the

FKBP12(F36V) domain. A heterobifunctional molecule, known as a dTAG degrader, is then

introduced. This molecule consists of an AP1867 derivative linked to a ligand that recruits an

E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][3] The dTAG

molecule simultaneously binds to the FKBP12(F36V)-tagged POI and the E3 ligase, forming a

ternary complex. This proximity induces the ubiquitination of the POI, marking it for degradation

by the proteasome.[1][4]

Quantitative Data of AP1867 and its Derivatives
The efficacy of AP1867-based systems is underpinned by the specific and high-affinity binding

to the FKBP12(F36V) mutant. The following tables summarize key quantitative data for AP1867

and its widely used dTAG derivatives.
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Compound Target
Binding
Affinity
(IC50/Kd)

E3 Ligase
Recruited

Reference

AP1867 FKBP12(F36V) IC50 = 1.8 nM N/A [5]

FKBP12 (wild-

type)
Kd = 67 nM N/A [6]

dTAG-13 FKBP12(F36V)

IC50 = 146.80

nM

(AlphaScreen)

Cereblon

(CRBN)
[7]

FKBP12 (wild-

type)

IC50 > 25,000

nM

(AlphaScreen)

Cereblon

(CRBN)
[7]

CRBN
IC50 = 64.19 nM

(AlphaScreen)
N/A [7]

dTAG-7 FKBP12(F36V)
Not explicitly

found

Cereblon

(CRBN)
[1][8]

dTAGV-1 FKBP12(F36V)
Not explicitly

found

von Hippel-

Lindau (VHL)
[3]
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dTAG
Derivativ
e

Target
Protein

Cell Line
DC50
(Degradat
ion)

Dmax
(Degradat
ion)

Time to
Dmax

Referenc
e

dTAG-13
FKBP12(F

36V)-Nluc
293FT

~10-100

nM
>90% 4-24 hours [1]

FKBP12(F

36V)-BRD4
293T ~100 nM >90% 4 hours [1]

FKBP12(F

36V)-

KRAS(G12

V)

NIH/3T3 ~100 nM >90% 4-8 hours [1][9]

dTAG-7
FKBP12(F

36V)-Nluc
293FT

~10-100

nM
>90% 4 hours [1]

dTAGV-1

LACZ-

FKBP12(F

36V)

PATU-8902 ~500 nM >90% 4 hours [3]

FKBP12(F

36V)-

KRAS(G12

V)

PATU-8902

Not

explicitly

found

>90%

Not

explicitly

found

[3]

Experimental Protocols
Detailed methodologies are crucial for the successful implementation of AP1867-based

technologies. Below are protocols for key experiments.

Protocol 1: dTAG-Mediated Protein Degradation and
Western Blot Analysis
This protocol outlines the steps for treating cells with a dTAG degrader and subsequently

analyzing the degradation of the target protein by Western blot.

Materials:
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Cells expressing the FKBP12(F36V)-tagged protein of interest

dTAG degrader (e.g., dTAG-13) and corresponding negative control

Complete cell culture medium

DMSO (for stock solutions)

Phosphate-buffered saline (PBS)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

Transfer buffer

Nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against the protein of interest or the FKBP12 tag

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Seeding: Seed cells at an appropriate density in a multi-well plate to allow for optimal

growth and treatment.
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dTAG Treatment: The following day, treat the cells with the desired concentrations of the

dTAG degrader. A dose-response experiment is recommended (e.g., 0, 1, 10, 100, 500 nM).

Also include a negative control degrader treatment. Incubate for the desired time period

(e.g., 1, 2, 4, 8, 24 hours).

Cell Lysis:

Wash the cells once with ice-cold PBS.

Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant to a new tube.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay according to the manufacturer's instructions.

Sample Preparation:

Normalize the protein concentration of all samples with lysis buffer.

Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at

95-100°C for 5-10 minutes.

SDS-PAGE and Western Blot:

Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front

reaches the bottom.

Transfer the proteins to a nitrocellulose or PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at

4°C.

Wash the membrane three times with TBST for 5-10 minutes each.

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1

hour at room temperature.

Wash the membrane three times with TBST for 5-10 minutes each.

Detection:

Add ECL substrate to the membrane and incubate for the recommended time.

Capture the chemiluminescent signal using an imaging system.

Analysis: Quantify the band intensities using image analysis software and normalize to the

loading control.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect
Ternary Complex Formation
This protocol is designed to demonstrate the interaction between the FKBP12(F36V)-tagged

protein, the dTAG degrader, and the E3 ligase.

Materials:

Cells expressing the FKBP12(F36V)-tagged protein of interest

dTAG degrader

Co-IP lysis buffer (e.g., a non-denaturing buffer like Triton X-100 based buffer) with protease

inhibitors

Antibody against the FKBP12(F36V) tag or the protein of interest for immunoprecipitation

Antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) for detection
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Protein A/G magnetic beads

Wash buffer (e.g., lysis buffer with lower detergent concentration)

Elution buffer (e.g., Laemmli sample buffer)

Procedure:

Cell Treatment and Lysis: Treat cells with the dTAG degrader (e.g., 100 nM for 1-2 hours)

and a vehicle control. Lyse the cells using a non-denaturing lysis buffer as described in

Protocol 1.

Pre-clearing Lysates:

Add protein A/G magnetic beads to the cell lysates and incubate for 1 hour at 4°C on a

rotator.

Place the tubes on a magnetic rack and collect the supernatant. This step reduces non-

specific binding.

Immunoprecipitation:

Add the immunoprecipitating antibody to the pre-cleared lysates and incubate for 2-4

hours or overnight at 4°C on a rotator.

Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

Washing:

Pellet the beads using a magnetic rack and discard the supernatant.

Wash the beads 3-5 times with ice-cold wash buffer.

Elution:

After the final wash, remove all supernatant.
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Add Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute

the protein complexes.

Western Blot Analysis:

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

Perform Western blotting as described in Protocol 1.

Probe the membrane with antibodies against the immunoprecipitated protein (as a positive

control) and the E3 ligase to detect the co-immunoprecipitated protein.

Visualizations: Signaling Pathways and
Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

concepts and workflows related to AP1867 derivatives.

Ternary Complex Formation

Protein of Interest (POI)

FKBP12(F36V) Tag
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Proteasome

dTAG Molecule
(AP1867 Derivative)

E3 Ubiquitin Ligase
(e.g., CRBN) Ubiquitination

Ubiquitin

Degradation

Click to download full resolution via product page

Caption: Mechanism of dTAG-mediated protein degradation.
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Start: Design Experiment

1. Generate FKBP12(F36V)-tagged
cell line or animal model

2. Validate fusion protein
expression and function

3. Treat with dTAG degrader
(dose-response and time-course)

4. Harvest cells/tissues

5. Analyze protein degradation
(e.g., Western Blot, Mass Spec)

6. Assess downstream
phenotypic effects

End: Data Interpretation

Click to download full resolution via product page

Caption: General experimental workflow for a dTAG experiment.
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Caption: dTAG-mediated degradation of oncogenic KRAS(G12V) and its impact on

downstream signaling.[10][11][12][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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